(Z)-2-([1,1'-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide
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Overview
Description
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide is an organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative and an enone.
Introduction of the Biphenyl Group: The biphenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a biphenyl boronic acid and a halogenated chromene derivative.
Formation of the Imino Group: The imino group can be formed through a condensation reaction between the biphenyl-substituted chromene and an amine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent, such as dimethyl sulfate or methyl iodide.
Carboxamidation: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: Substitution reactions may occur at the biphenyl or chromene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: The compound may be studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Drug Development: The compound may serve as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry
Material Science: The compound may be used in the development of new materials with unique optical, electronic, or mechanical properties.
Mechanism of Action
The mechanism of action of (Z)-2-([1,1’-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxamide would depend on its specific biological target. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: The compound may bind to specific receptors, modulating their activity.
Signal Transduction Modulation: The compound may interfere with intracellular signaling pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-hydroxy-2H-chromene-3-carboxamide: Similar structure with a hydroxyl group instead of a methoxy group.
(Z)-2-([1,1’-biphenyl]-4-ylimino)-8-methoxy-2H-chromene-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a carboxamide group.
Uniqueness
Structural Features: The presence of both the biphenyl and chromene moieties, along with the methoxy and carboxamide groups, gives the compound unique chemical and biological properties.
Biological Activity: The specific combination of functional groups may result in unique biological activities not observed in similar compounds.
Properties
IUPAC Name |
8-methoxy-2-(4-phenylphenyl)iminochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-27-20-9-5-8-17-14-19(22(24)26)23(28-21(17)20)25-18-12-10-16(11-13-18)15-6-3-2-4-7-15/h2-14H,1H3,(H2,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKGNKCFJSIQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)C4=CC=CC=C4)C(=C2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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